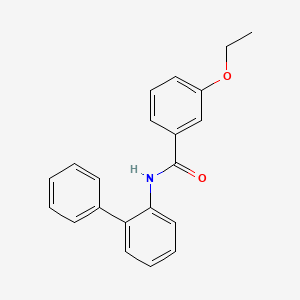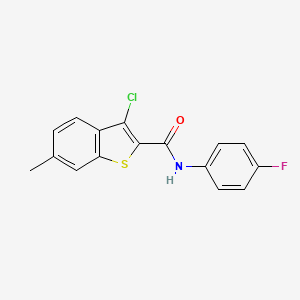
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine (also known as GBR-12909) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
作用機序
GBR-12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances dopaminergic neurotransmission and can improve various neurological functions, including motor control, attention, and reward processing.
Biochemical and Physiological Effects:
GBR-12909 has been shown to have various biochemical and physiological effects in the brain. For instance, it can increase the levels of dopamine and its metabolites in the striatum, which is a brain region involved in motor control and reward processing. It can also increase the levels of norepinephrine and serotonin in the prefrontal cortex, which is a brain region involved in attention and executive function.
実験室実験の利点と制限
GBR-12909 has several advantages as a research tool for investigating dopamine function in the brain. It is a highly selective dopamine reuptake inhibitor, which means it can specifically target dopaminergic neurotransmission without affecting other neurotransmitter systems. It is also relatively easy to synthesize and can be administered in various forms, including intraperitoneal injection and oral gavage.
However, GBR-12909 also has some limitations as a research tool. For instance, it can be toxic at high doses and can cause neurotoxicity in some animal models. It can also have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
将来の方向性
There are several future directions for research on GBR-12909. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Another direction is to develop more selective and potent dopamine reuptake inhibitors that can overcome the limitations of GBR-12909. Additionally, future research could focus on elucidating the molecular mechanisms underlying the neurotoxicity of GBR-12909 and developing strategies to mitigate its adverse effects.
合成法
GBR-12909 can be synthesized using various methods, including the reduction of 1-(2-chlorophenyl)piperazine with sodium borohydride, the reaction of 1-(2-chlorophenyl)piperazine with 4-ethylbenzyl chloride in the presence of a base, or the condensation of 1-(2-chlorophenyl)piperazine with 4-ethylbenzaldehyde in the presence of a reducing agent.
科学的研究の応用
GBR-12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, it has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been investigated as a potential treatment for ADHD, as it can improve attention and impulsivity in animal models and human subjects. Additionally, GBR-12909 has been studied for its potential to reduce drug-seeking behavior in individuals with substance abuse disorders.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXNAJUBVIHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)

![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)